(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

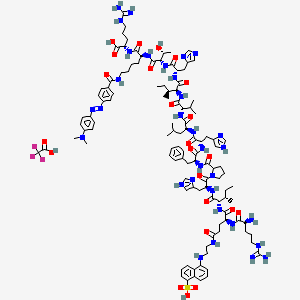

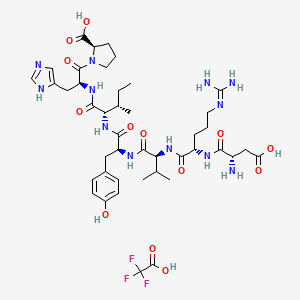

Angiotensin I/II (1-7) Trifluoroacetate (D-Pro7) is a synthetic peptide that has been studied for its potential therapeutic applications. D-Pro7 is a fragment of the angiotensin peptide family, which is involved in the regulation of blood pressure and fluid balance. D-Pro7 has been found to have a variety of effects on the body, including the modulation of cardiovascular, renal, and metabolic processes.

Aplicaciones Científicas De Investigación

Renin-Angiotensin System and Cardiovascular Function

Angiotensin (Ang)-(1-7) is a key component of the renin-angiotensin system (RAS), formed endogenously from either Ang I or Ang II. Initially, Ang-(1-7) was thought to mimic some Ang II effects, such as prostanoid and vasopressin release. However, it lacks the vasoconstrictor, central pressor, or thirst-stimulating actions attributed to Ang II. Instead, Ang-(1-7) exhibits depressor, vasodilator, and antihypertensive effects, particularly notable in hypertensive subjects. This peptide may counter Ang II actions directly or through the stimulation of prostaglandins and nitric oxide, suggesting its potential as an antihypertensive agent (Ferrario et al., 1997).

Role in Athletic Performance

Angiotensin II regulates blood pressure and cardiovascular function. Studies investigating the correlation between an insertion/deletion (I/D) genetic polymorphism of the Angiotensin I-Converting Enzyme (ACE) gene and superior athletic performance in humans have yielded mixed results. However, there's enough evidence to warrant further investigation on the use of ACE activity and the ACE I/D polymorphism as biomarkers of superior athletic performance, indicating a potential application in sports science and medicine (de Mello Costa & Slocombe, 2012).

ACE Polymorphisms and Pathophysiological Conditions

ACE plays a critical role in various physiological systems, leading to the production of Ang II and the degradation of bradykinin. The genetic control of ACE levels and the association studies on the I/D polymorphism with clinical outcomes like diabetic nephropathy and Alzheimer's disease highlight the enzyme's significance in pathophysiological conditions and its potential as a target for therapeutic intervention (Sayed-Tabatabaei et al., 2006).

Kidney Disease and Angiotensin-(1-7)

In kidney diseases such as hypertensive and diabetic nephropathy, Ang-(1-7) acts as a protector against nephron injury by opposing AT(1) receptor-mediated signaling. Its vasodilatory properties and anti-growth signaling in tubular epithelial cells support the peptide's therapeutic potential, although further studies are required to fully understand its mechanisms and applications in treating kidney diseases (Zimmerman & Burns, 2012).

Propiedades

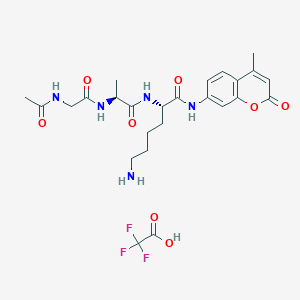

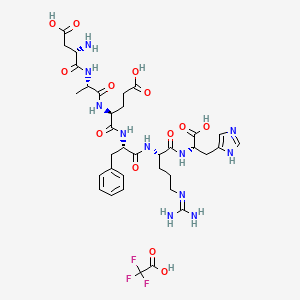

IUPAC Name |

(2R)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62N12O11.C2HF3O2/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56;3-2(4,5)1(6)7/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46);(H,6,7)/t22-,26-,27-,28-,29-,30+,32-,33-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWUULTUTSLAPQ-LCTAUEHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63F3N12O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.